molecular formula C11H15NO3 B15253700 5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde

5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde

Cat. No.: B15253700
M. Wt: 209.24 g/mol
InChI Key: WDJZBXNKMHXNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde is an organic compound with the molecular formula C11H15NO3. It is a furan derivative, which means it contains a furan ring, a five-membered aromatic ring with one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with methylamine and oxane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are often determined through experimental studies .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A simpler furan derivative with similar reactivity.

    Methylfuran: Another furan derivative with a methyl group attached to the furan ring.

    Oxan-4-yl derivatives: Compounds containing the oxane ring structure.

Uniqueness

5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde is unique due to the combination of the furan ring, oxane ring, and aldehyde group. This combination imparts specific chemical properties and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-[methyl(oxan-4-yl)amino]furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO3/c1-12(9-4-6-14-7-5-9)11-3-2-10(8-13)15-11/h2-3,8-9H,4-7H2,1H3

InChI Key

WDJZBXNKMHXNAZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCOCC1)C2=CC=C(O2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.